ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
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Overview
Description
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound that belongs to the class of dipyridopyrimidines. This compound is characterized by its unique structure, which includes a chlorobenzoyl group, an imino group, and a carboxylate ester. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of key intermediates, such as 4-chlorobenzoyl chloride and ethyl 2-amino-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate. These intermediates undergo condensation reactions under controlled conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane, catalysts such as triethylamine, and temperature control to ensure the desired stereochemistry and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Techniques such as continuous flow reactors and automated synthesis may be employed to streamline the production process. Quality control measures, including chromatography and spectroscopy, are used to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the imino group to an amine or reduce other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-containing compounds. Substitution reactions can result in a variety of substituted derivatives with different functional groups .
Scientific Research Applications
Chemistry
In chemistry, (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is studied for its potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds with diverse properties .
Biology
Biologically, this compound has shown promise in preliminary studies as a potential inhibitor of certain enzymes and receptors. Its ability to interact with biological macromolecules makes it a candidate for further investigation in drug discovery and development .
Medicine
In medicine, research is focused on the compound’s potential therapeutic applications. It is being explored for its anticancer properties, as well as its potential to treat other diseases through its interaction with specific molecular targets .
Industry
Industrially, the compound’s unique chemical properties make it useful in the development of new materials and chemical processes. Its stability and reactivity are advantageous in various industrial applications, including the production of pharmaceuticals and specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation in cancer cells or the modulation of signaling pathways involved in disease processes .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and have been studied for their biological activities and potential therapeutic applications.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also have a similar scaffold and are known for their kinase inhibitory properties.
Uniqueness
(Z)-ethyl 2-((4-chlorobenzoyl)imino)-5-oxo-1-propyl-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is unique due to its specific combination of functional groups and stereochemistry. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
ethyl 6-(4-chlorobenzoyl)imino-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O4/c1-3-12-29-20-17(23(31)28-13-6-5-7-19(28)26-20)14-18(24(32)33-4-2)21(29)27-22(30)15-8-10-16(25)11-9-15/h5-11,13-14H,3-4,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMVCJGCVYFAWLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)Cl)C(=O)OCC)C(=O)N4C=CC=CC4=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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